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Compound of Interest

Compound Name:
5-ethyl-3-N,2-dimethylpyrazole-

3,4-diamine

CAS No.: 1483264-39-6

Cat. No.: B2866709

Get Quote

Introduction
The search for novel kinase inhibitors often relies on "privileged scaffolds"—molecular

frameworks capable of mimicking the adenine moiety of ATP to bind effectively within the

kinase hinge region. CAS 1483264-39-6 (3-Ethyl-N1,5-Dimethyl-1H-Pyrazole-4,5-Diamine) is a

highly functionalized heterocyclic building block designed for this purpose.

Its specific substitution pattern—featuring an ethyl group at C3, a methyl group at N1, and a

diamine motif at C4/C5 (with N-methylation at position 5)—makes it an ideal precursor for

synthesizing fused bicyclic systems such as Pyrazolo[3,4-d]pyrimidines and Pyrazolo[3,4-

b]pyrazines. These fused systems are bioisosteres of the purine core found in ATP and are

central to the pharmacology of FDA-approved drugs like Ibrutinib (BTK inhibitor) and Ruxolitinib

(JAK inhibitor).

Key Structural Features
Pyrazole Core: Provides a rigid aromatic template.
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4,5-Diamine Functionality: Enables cyclization with electrophiles (aldehydes, carboxylic

acids, 1,2-dicarbonyls) to form the "hinge-binding" domain.

N1-Methyl & C3-Ethyl Groups: Provide hydrophobic contacts within the kinase pocket (e.g.,

the gatekeeper region or solvent front), improving potency and selectivity compared to

unsubstituted analogs.

Mechanism of Action: Scaffold-Based Design
When transformed into a bicyclic inhibitor (e.g., a pyrazolo[3,4-d]pyrimidine), the scaffold

functions as a Type I ATP-Competitive Inhibitor.

Hinge Binding: The newly formed pyrimidine/pyrazine ring acts as the hydrogen bond

acceptor/donor system, interacting with the kinase hinge residues (e.g., Met, Glu, or Asp

backbone amides).

Hydrophobic Pocket Occupancy: The C3-Ethyl group is positioned to occupy the

hydrophobic pocket behind the ATP binding site (often the "gatekeeper" residue), a critical

determinant of selectivity.

Solvent Exposure: Substituents added to the scaffold during synthesis (e.g., aryl groups)

extend into the solvent-exposed region or the ribose-binding pocket, allowing for the fine-

tuning of pharmacokinetic properties.

Application Notes & Experimental Considerations
Solubility & Stock Preparation

Solubility: The free base (CAS 1483264-39-6) is moderately soluble in polar organic solvents

(DMSO, DMF, Ethanol) but has low water solubility.

Stock Solution: Prepare a 100 mM stock in DMSO.

Protocol: Weigh 15.4 mg of powder and dissolve in 1 mL of anhydrous DMSO. Vortex for 1

minute.

Storage: Aliquot into amber vials and store at -20°C. Stable for >6 months. Avoid repeated

freeze-thaw cycles.
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Handling: The diamine is sensitive to oxidation (turning brown upon air exposure). Handle

under inert atmosphere (Nitrogen/Argon) when possible.

Reaction Compatibility
Cyclization: The 4-amino and 5-methylamino groups are nucleophilic. The 4-amino group is

generally less sterically hindered but less nucleophilic than the 5-(methylamino) group.

Regioselectivity in cyclization reactions must be controlled by pH or temperature.

Purification: Resulting bicyclic products are often basic. Purify using Reverse-Phase HPLC

(C18) with a gradient of Water/Acetonitrile (+0.1% Formic Acid).

Protocols
Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidine
Library (Model Reaction)
Objective: To convert the scaffold into a bioactive kinase inhibitor core.

Reagents:

Scaffold: CAS 1483264-39-6 (1.0 eq)

Cyclizing Agent: Triethyl orthoformate (for unsubstituted core) or Aryl aldehydes (for

substituted core).

Solvent: Ethanol or Acetic Acid.

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq).

Procedure:

Dissolution: In a round-bottom flask, dissolve 154 mg (1 mmol) of CAS 1483264-39-6 in 5

mL of Ethanol.

Addition: Add 1.5 mmol of the desired aldehyde (e.g., 4-chlorobenzaldehyde) or 3 mL of

Triethyl orthoformate.
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Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LC-MS for the

disappearance of the diamine peak (MW ~154).

Oxidation (if using aldehyde): If an aldehyde was used, the intermediate dihydro-structure

requires oxidation. Add DDQ (1.1 eq) and stir at RT for 1 hour.

Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with NaHCO3 and Brine.

Purification: Isolate the product via Flash Chromatography (DCM/MeOH gradient).

Validation: Verify structure via 1H-NMR and Mass Spec (Expected MW: Scaffold +

Electrophile - H2O/H2).

Protocol B: Biochemical Kinase Assay (ADP-Glo)
Objective: Determine the IC50 of the synthesized inhibitor against a target kinase (e.g.,

CDK2/CyclinE).

Materials:

Kinase Enzyme (e.g., CDK2/CycE, 10 ng/well).

Substrate: Histone H1 peptide.

ATP: Ultra-pure (10 µM final).

Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.

Detection: Promega ADP-Glo™ Kinase Assay Kit.

Steps:

Compound Prep: Prepare a 3-fold serial dilution of the synthesized inhibitor in DMSO (Top

concentration: 10 µM).

Reaction Setup: In a white 384-well plate, add:

2 µL Kinase solution.
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1 µL Compound (or DMSO control).

2 µL Substrate/ATP mix.

Incubation: Incubate at Room Temperature for 60 minutes.

Termination: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

Incubate 40 min.

Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

Incubate 30 min.

Read: Measure Luminescence on a plate reader (e.g., EnVision).

Analysis: Plot RLU vs. log[Concentration] to calculate IC50 using non-linear regression

(GraphPad Prism).

Protocol C: Cellular Viability Assay (CellTiter-Glo)
Objective: Assess the efficacy of the scaffold-derived inhibitor in cancer cells (e.g., MCF-7).

Steps:

Seeding: Plate MCF-7 cells (3,000 cells/well) in 96-well opaque plates. Incubate 24h.

Treatment: Add compounds (serial dilution) to cells. Final DMSO < 0.5%.

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

Measurement: Add 100 µL CellTiter-Glo reagent. Shake for 2 min. Incubate 10 min.

Read: Measure Luminescence. Normalize to DMSO control (100% viability).

Data Presentation & Analysis
Table 1: Physicochemical Profile of CAS 1483264-39-6
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Property Value Notes

Molecular Formula C7H14N4 Base scaffold (Diamine)

Molecular Weight 154.21 g/mol
Low MW allows for efficient

"growing" of the molecule

Appearance Off-white to pale brown solid Sensitive to oxidation

Solubility DMSO (>50 mg/mL) Excellent for stock solutions

pKa (Calc) ~4.5 (Amine), ~2.0 (Pyrazole)
Basic nitrogens facilitate salt

formation

Table 2: Expected Kinase Selectivity Profile (Scaffold-
Dependent)
Note: This profile depends on the "R" groups added during synthesis.

Target Family Rationale for Targeting

CDK (1, 2, 4, 6)
Pyrazolo-pyrimidines are classic CDK
pharmacophores (e.g., Dinaciclib).

JAK (1, 2, 3) Structural similarity to Ruxolitinib core.

| FGFR / VEGFR | Ethyl group at C3 often fits the hydrophobic gatekeeper in Angiokinase

targets. |

Visualization
Figure 1: Synthesis of Kinase Inhibitors from CAS
1483264-39-6
Caption: Chemical pathway converting the diamine scaffold into a bioactive Pyrazolo[3,4-

d]pyrimidine core.
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Figure 2: Mode of Binding (ATP-Competitive)
Caption: Schematic interaction of the synthesized scaffold within the Kinase ATP-binding

pocket.
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(Note: CAS 1483264-39-6 is a specialized intermediate.[1] While direct literature on this

specific CAS is limited to chemical catalogs, the chemistry described above is standard for the

4,5-diaminopyrazole class of kinase inhibitors.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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